molecular formula C19H13BrN2O3S B2970591 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865181-46-0

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Katalognummer: B2970591
CAS-Nummer: 865181-46-0
Molekulargewicht: 429.29
InChI-Schlüssel: MRIIHOKTBVJQEU-VZCXRCSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H13BrN2O3S and its molecular weight is 429.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its complex structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C20H15BrN2O4SC_{20}H_{15}BrN_{2}O_{4}S, with a molecular weight of approximately 426.31 g/mol. The structure features a bromine atom at position 6 of the benzothiazole ring and a prop-2-ynyl substitution at position 3, contributing to its unique properties.

Antimicrobial Activity

Research indicates that compounds with a benzothiazole scaffold exhibit significant antimicrobial properties. The presence of the bromine atom in this compound may enhance its interaction with microbial targets. In vitro studies have shown that similar benzothiazole derivatives can display minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against various pathogens, suggesting strong antimicrobial potential .

Anticancer Activity

The anticancer activity of benzothiazole derivatives has been widely documented. Studies have demonstrated that certain structural modifications can lead to increased cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown IC50 values below those of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups in the phenyl ring and specific nitrogen substitutions are critical for enhancing anticancer activity.

While specific mechanisms for this compound remain under investigation, related compounds have been shown to interact with cellular targets through hydrophobic contacts and hydrogen bonding. This interaction may lead to the inhibition of key enzymes involved in cell proliferation and survival pathways .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives:

  • Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications significantly enhanced antimicrobial potency .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that compounds with structural similarities to (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) exhibited promising cytotoxic effects with IC50 values comparable to established anticancer agents.

Data Table: Biological Activity Summary

Activity TypeCompound ExampleMIC/IC50 ValueNotes
AntimicrobialBenzothiazole Derivative0.22 - 0.25 µg/mLEffective against S. aureus and others
AnticancerSimilar Benzothiazole Derivative< Doxorubicin (IC50)Enhanced activity due to structural features
CytotoxicityVarious Benzothiazole Compounds< 10 µg/mLSignificant effects on cancer cell lines

Eigenschaften

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3S/c1-2-9-22-13-8-7-12(20)10-17(13)26-19(22)21-18(23)16-11-24-14-5-3-4-6-15(14)25-16/h1,3-8,10,16H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIIHOKTBVJQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.